molecular formula C8H7FN4O B2738642 3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1249582-57-7

3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2738642
CAS No.: 1249582-57-7
M. Wt: 194.169
InChI Key: VRGYMOGDXSIYIC-UHFFFAOYSA-N
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Description

3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a triazolone ring, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 2-amino-4-fluoroaniline with appropriate reagents to form the triazolone ring. One common method involves the cyclization of 2-amino-4-fluoroaniline with formic acid and hydrazine hydrate under reflux conditions . The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved could include inhibition of histone deacetylases, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its triazolone ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this ring structure and therefore exhibit different chemical behaviors and applications.

Properties

IUPAC Name

3-(2-amino-4-fluorophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,10H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGYMOGDXSIYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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